molecular formula C7H16N2 B8795804 (S)-(1-Ethylpyrrolidin-3-yl)methanamine

(S)-(1-Ethylpyrrolidin-3-yl)methanamine

Cat. No.: B8795804
M. Wt: 128.22 g/mol
InChI Key: NKJWMNYRBVKMJY-ZETCQYMHSA-N
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Description

(S)-(1-Ethylpyrrolidin-3-yl)methanamine (CAS 1412978-46-1) is a chiral pyrrolidine derivative of interest in pharmaceutical research and development. With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol, this amine serves as a versatile building block for the stereoselective synthesis of more complex molecules . The pyrrolidine ring is a common scaffold in medicinal chemistry, found in a wide range of biologically active compounds, drugs, and natural alkaloids . As a chiral amine, this compound is particularly valuable for creating enantiomerically pure substances, which is a critical aspect of modern drug design. Researchers utilize such scaffolds in the exploration of new therapeutic agents; for instance, various pyrrolidine-containing molecules are key components in drugs targeting conditions from hypertension to migraines . This product is supplied with a minimum purity of 98% . It is intended for research and further manufacturing applications only and is strictly not for direct human use . Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled, dry, and sealed environment .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

[(3S)-1-ethylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1

InChI Key

NKJWMNYRBVKMJY-ZETCQYMHSA-N

Isomeric SMILES

CCN1CC[C@H](C1)CN

Canonical SMILES

CCN1CCC(C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

(S)-(1-Ethylpyrrolidin-2-yl)methanamine
  • Structural Difference : Methanamine group at the 2-position instead of 3-position.
  • Impact : Positional isomerism alters steric interactions with receptor binding pockets. Despite a high similarity score (0.96), the 2-yl derivative may exhibit distinct pharmacokinetic profiles due to conformational flexibility .
2-(Aminomethyl)-1-ethylpyrrolidine
  • Structural Difference: Linear aminomethyl group vs. branched methanamine.
  • Impact : Reduced steric hindrance may enhance bioavailability but lower receptor selectivity compared to the 3-yl derivative .

Substituent Modifications on the Pyrrolidine Ring

N,N-Dimethylpyrrolidin-3-amine dihydrochloride
  • Structural Difference : Dimethylamine substituent at the 3-position instead of methanamine.
(1-Methylpiperidin-2-yl)methanamine dihydrochloride
  • Structural Difference : Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
  • Impact : Larger ring size increases conformational entropy, possibly reducing binding affinity for rigid receptor sites like D3R .

Aromatic and Heterocyclic Derivatives

(9-Ethyl-9H-carbazol-3-yl)methanamine Analogs
  • Structural Difference : Carbazole core replaces pyrrolidine.
  • Impact : Extended aromatic systems enhance π-π stacking interactions, improving D3R binding (e.g., compound 23k : D3R Ki = 144.7 nmol/L). However, selectivity over D2R is maintained (<15% inhibition at 10 mmol/L) due to the methanamine linker .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
  • Structural Difference : Benzimidazole and chlorophenyl substituents.
  • Impact : Introduces hydrogen-bonding capabilities and electron-withdrawing effects, which may enhance receptor interactions but increase metabolic instability .

Ethyl vs. Alkyl Substituents

(S)-(1-Allylpyrrolidine-2-yl)methanamine
  • Structural Difference : Allyl group (unsaturated) replaces ethyl.
N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine
  • Structural Difference : Methyl substituents on both the pyrrolidine nitrogen and methanamine.
  • Impact : Increased lipophilicity may enhance membrane permeability but could lead to off-target interactions .

Research Findings and Implications

  • Receptor Selectivity : The ethyl group in (S)-(1-Ethylpyrrolidin-3-yl)methanamine contributes to D3R selectivity over D2R, a critical factor in minimizing side effects in neurological therapies .
  • Synthetic Accessibility : Compared to carbazole derivatives, pyrrolidine-based analogs are more synthetically tractable, with higher yields reported in reductive amination protocols .
  • Metabolic Stability : Ethyl substituents generally confer better metabolic stability than allyl or aromatic groups, as seen in comparative studies of pyrrolidine derivatives .

Preparation Methods

Methodology Overview

The resolution of racemic N-ethyl-2-aminomethylpyrrolidine using Ltartaric acid (levotartaric acid) is a widely cited industrial method. The process involves:

  • Mixing : Combining Ltartaric acid with a solvent system (alcohol:water = 3:1 to 10:1 by mass).

  • Reaction : Adding racemic N-ethyl-2-aminomethylpyrrolidine under controlled temperatures (0–30°C) and stirring for 6–24 hours.

  • Crystallization : Isolating the diastereomeric salt (N-ethyl-2-aminomethylpyrrolidine Ltartrate) via suction filtration.

  • Recovery : Adjusting the pH of the mother liquor to 9–10 with NaOH, followed by ethanol recovery and vacuum distillation to obtain the (S)-enantiomer.

Key Parameters:

  • Solvent Selection : Methanol, ethanol, or isopropanol enhance salt solubility and crystallization efficiency.

  • Temperature : Optimal cooling at 10–20°C improves enantiomeric excess (e.e.) to >99%.

  • Yield : 35–36% with a purity >99% (GC analysis).

Reductive Amination of Pyrrolidine Derivatives

Synthetic Route from (S)-Pyrrolidin-3-ylmethanamine

A complementary academic approach involves reductive amination of (S)-pyrrolidin-3-ylmethanamine with acetaldehyde:

  • Condensation : Reacting the amine with acetaldehyde in ethanol under reflux to form the imine intermediate.

  • Reduction : Treating the imine with sodium borohydride (NaBH₄) to yield the tertiary amine.

  • Purification : Isolation via solvent extraction and vacuum distillation.

Process Optimization:

  • Stoichiometry : A 1:1.1 molar ratio of amine to acetaldehyde minimizes byproducts.

  • Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation.

  • Yield : Reported at 40–45% with 98% e.e..

Comparative Analysis of Methods

Parameter Chiral Resolution Reductive Amination
Starting Material Racemic N-ethyl-2-aminomethylpyrrolidine(S)-Pyrrolidin-3-ylmethanamine
Key Reagent Ltartaric acidAcetaldehyde, NaBH₄
Solvent System Alcohol-waterEthanol
Temperature 0–30°CReflux (78°C)
Yield 35–36%40–45%
Enantiomeric Excess >99%98%
Scalability Industrial (kg-scale)Laboratory (mg–g scale)

Challenges and Innovations

Limitations of Current Methods

  • Chiral Resolution : Low yield (35%) due to partial racemization during salt dissociation.

  • Reductive Amination : Requires enantiomerically pure starting material, increasing costs.

Emerging Techniques

  • Enzymatic Resolution : Pilot studies using lipases for kinetic resolution show promise but remain experimental.

  • Flow Chemistry : Continuous-flow systems reduce reaction times and improve selectivity in reductive amination.

Industrial Applications and Patents

The patent CN102442935A highlights the economic advantage of Ltartaric acid over costlier resolving agents like dibenzoyl-L-tartaric acid. Meanwhile, WO2013160273A1 underscores the importance of crystalline polymorph control for pharmaceutical formulations, though it focuses on a structurally analogous compound .

Q & A

Q. What are the established synthetic routes for (S)-(1-Ethylpyrrolidin-3-yl)methanamine?

The synthesis typically involves enantioselective alkylation of pyrrolidine derivatives. A common method includes reacting (S)-pyrrolidin-3-ylmethanamine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride) in anhydrous solvents like tetrahydrofuran (THF) . For chiral purity, enantioselective reduction using sodium borohydride with a chiral catalyst (e.g., (R)-BINOL) can be employed to retain the (S)-configuration . Post-synthesis purification via column chromatography or recrystallization ensures high enantiomeric excess (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyrrolidine ring structure and ethyl substitution (e.g., δ ~2.8 ppm for N-CH₂CH₃ protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 142.15 (C₇H₁₆N₂⁺) .
  • Chiral HPLC: To verify enantiopurity, methods using a Chiralpak AD-H column and hexane/isopropanol mobile phase are recommended .

Q. What are the key physicochemical properties influencing its research applications?

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO) due to the amine group; limited in non-polar solvents .
  • Stability: Sensitive to oxidation; storage under inert gas (N₂/Ar) at -20°C is advised .
  • pKa: The secondary amine has a pKa ~9.5, enabling protonation under physiological conditions, which affects receptor binding .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-enantiomer be optimized to minimize racemization?

Racemization during synthesis is mitigated by:

  • Low-temperature reactions (<0°C) to reduce thermal epimerization .
  • Chiral auxiliaries: Temporarily attaching groups like Boc to the amine prevents undesired stereochemical inversion .
  • Kinetic resolution: Using enzymes (e.g., lipases) to selectively hydrolyze the (R)-enantiomer from a racemic mixture .

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?

  • Pyrrolidine ring modifications: Adding methyl groups at C4 increases lipophilicity, enhancing blood-brain barrier penetration for neuropharmacology studies .
  • Ethyl group replacement: Substituting ethyl with bulkier groups (e.g., isopropyl) reduces affinity for G protein-coupled receptors (GPCRs) but improves selectivity for monoamine transporters .
  • Amine functionalization: Converting the primary amine to a secondary amine (e.g., N-methylation) decreases off-target interactions with histamine receptors .

Q. How does this compound interact with biological targets?

  • Serotonin receptors (5-HT): Acts as a partial agonist at 5-HT₁A receptors (Kd ~120 nM), confirmed via radioligand binding assays using [³H]-8-OH-DPAT .
  • Dopamine transporters (DAT): Inhibits dopamine reuptake (IC₅₀ ~450 nM) in HEK293 cells expressing hDAT, measured via fluorescent substrate uptake .
  • Mechanistic insights: Molecular dynamics simulations reveal hydrogen bonding between the amine group and Asp114 in the 5-HT₁A receptor binding pocket .

Q. What methodologies are used to assess its stability in biological matrices?

  • LC-MS/MS: Quantifies degradation products in plasma; sample preparation involves protein precipitation with acetonitrile .
  • Forced degradation studies: Exposure to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions identifies labile sites (e.g., ethyl group cleavage under acidic conditions) .
  • Metabolic stability: Incubation with liver microsomes (human/rat) measures half-life (t₁/₂) via CYP450-mediated oxidation .

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